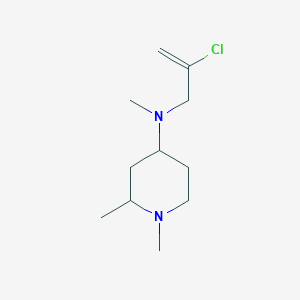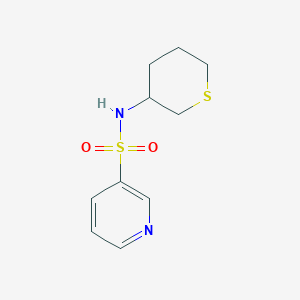
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-2-methylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-2-methylfuran-3-carboxamide, also known as Isothiocarbamate Compound 1 (ICM-1), is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. ICM-1 has been synthesized using a multi-step process, and its structure has been characterized using various spectroscopic techniques.
科学研究应用
ICM-1 has shown potential as a therapeutic agent in various scientific research applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. ICM-1 has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, ICM-1 has been found to possess antimicrobial properties, which make it a candidate for the treatment of bacterial and fungal infections.
作用机制
The exact mechanism of action of ICM-1 is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cancer cell growth, and microbial infection. Further research is needed to fully elucidate the mechanism of action of ICM-1.
Biochemical and Physiological Effects:
ICM-1 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in immune cells. This suggests that ICM-1 may be effective in reducing inflammation in the body. ICM-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties. Additionally, ICM-1 has been found to inhibit the growth of various bacterial and fungal strains, suggesting that it may have potential as an antimicrobial agent.
实验室实验的优点和局限性
ICM-1 has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific research applications, making it a potentially valuable therapeutic agent. Another advantage is that it has been synthesized using a multi-step process, which allows for easy modification of its structure to improve its properties. However, one limitation is that the exact mechanism of action of ICM-1 is not yet fully understood, which may hinder its development as a therapeutic agent. Additionally, further research is needed to determine its safety and efficacy in vivo.
未来方向
There are several future directions for ICM-1 research. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to investigate its safety and efficacy in vivo, which will be necessary for its development as a therapeutic agent. Additionally, further modifications of its structure may lead to the development of more potent and selective compounds. Overall, ICM-1 has shown promising results in various scientific research applications and has the potential to be a valuable therapeutic agent in the future.
合成方法
ICM-1 has been synthesized using a multi-step process that involves the condensation of 4-methylthio-2-nitrobenzoic acid with 3,4-dihydro-1H-isothiochromene-1-carboxaldehyde, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-methylfuran-3-carboxylic acid chloride to yield ICM-1. The structure of ICM-1 has been confirmed using various spectroscopic techniques, including NMR and mass spectrometry.
属性
IUPAC Name |
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-11-13(6-8-19-11)16(18)17-10-15-14-5-3-2-4-12(14)7-9-20-15/h2-6,8,15H,7,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZOBAWPVFCKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)


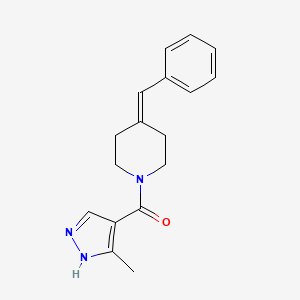

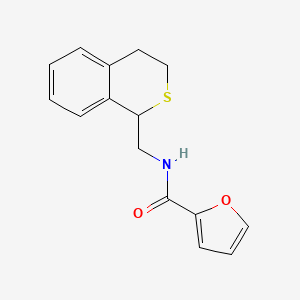
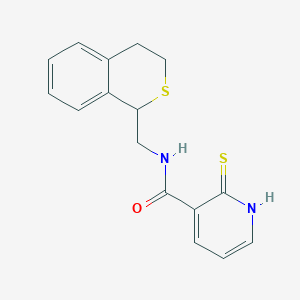


![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
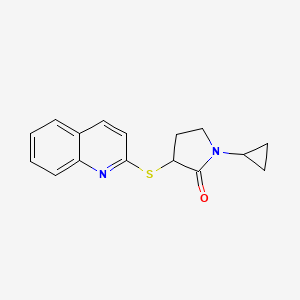
![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
